Diisopropyl tartrate

Description

Stereoisomeric Forms and Their Relevance in Chiral Chemistry Diisopropyl tartrate has two chiral carbon atoms, resulting in three stereoisomeric variants: D-diisopropyl tartrate, L-diisopropyl tartrate, and the meso form.wikipedia.orgThe enantiomeric forms, D-DIPT and L-DIPT, are particularly relevant in chiral chemistry due to their ability to induce asymmetry in chemical reactions.chemimpex.comchemimpex.com

| Property | Value | Source |

| CAS Number | 62961-64-2 | chemimpex.comfishersci.se |

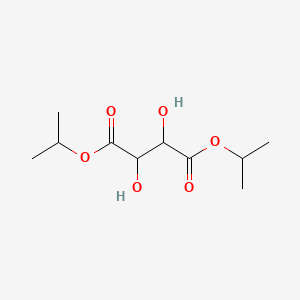

| Molecular Formula | C₁₀H₁₈O₆ | fishersci.senordmann.global |

| Molecular Weight | 234.25 g/mol | fishersci.sesigmaaldrich.com |

| Optical Activity | [α]²³/D -17°, neat | sigmaaldrich.com |

| Optical Purity | ee: ≥99% (GLC) | sigmaaldrich.com |

| Density | 1.119 g/mL at 20 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n²⁰/D 1.439 (lit.) | sigmaaldrich.comchemicalbook.com |

| PubChem CID | 112972 | fishersci.se |

| Property | Value | Source |

| CAS Number | 2217-15-4 | chemimpex.comnist.gov |

| Molecular Formula | C₁₀H₁₈O₆ | chemimpex.comnist.gov |

| Molecular Weight | 234.25 g/mol | chemimpex.com |

| Boiling Point | 152 °C/12 mmHg or 152 °C at 16 kPa | wikipedia.orgchemimpex.com |

| Density | 1.114 g/mL at 25 °C | chemimpex.com |

| Refractive Index | n²⁰/D 1.439 | chemimpex.com |

| Optical Rotation | [a]²⁰/D = +16 ± 2º (Neat) | chemimpex.com |

| PubChem CID | 102768, 6453580 | wikipedia.orgchemimpex.comnih.govnih.govtci-chemical-trading.com |

Racemic this compound in Specific Research Contexts

While the enantiomerically pure forms of this compound are extensively used as chiral auxiliaries and ligands in asymmetric synthesis, racemic this compound also finds application in specific research contexts. One such context involves studies on kinetic resolution, where the difference in reaction rates between enantiomers is exploited to enrich a sample in one stereoisomer wikipedia.org. Although enantiopure DIPT is typically employed in the Sharpless kinetic resolution of secondary allylic alcohols, research exploring the use of racemic mixtures or the effect of adding one enantiomer to a racemic catalyst system can provide insights into catalytic mechanisms and enantioselectivity unipd.itunipd.it.

Research has investigated the use of chiral deactivators in racemic catalysis, where one enantiomer of a racemic catalyst is selectively deactivated by a chiral source unipd.it. In this regard, diisopropyl D-tartrate has been effectively utilized as a chiral deactivator for a racemic BINOLate-Ti(OiPr)2 catalyst system in the synthesis of homoallylic alcohols unipd.it. The enantiomeric excess of the product was observed to increase depending on the amount of D-DIPT employed unipd.it. This demonstrates a specific research context where the interaction of a chiral form of DIPT with a racemic catalyst is studied to achieve enantioselective outcomes.

Overview of Major Research Areas Involving this compound

This compound, particularly in its enantiomerically pure forms, is a key reagent in several major research areas within organic chemistry. Its primary application is as a chiral ligand or auxiliary in asymmetric synthesis, enabling the formation of stereocenters with high control over the resulting configuration wikipedia.orgchemimpex.com.

One of the most significant applications is in the Sharpless asymmetric epoxidation, a reaction that converts prochiral allylic alcohols into chiral epoxy alcohols with high enantioselectivity wikipedia.orgscripps.edu. This compound, along with titanium(IV) isopropoxide and tert-butyl hydroperoxide, forms the catalytic system for this crucial transformation scripps.edu. The choice between diisopropyl L-tartrate and diisopropyl D-tartrate dictates the stereochemistry of the epoxide product scripps.edu.

Beyond asymmetric epoxidation, DIPT is involved in other asymmetric transformations, such as asymmetric 1,3-dipolar cycloaddition reactions oup.comresearchgate.net. For instance, diisopropyl (R,R)-tartrate has been used as a chiral auxiliary in the asymmetric 1,3-dipolar cycloaddition of nitrones to allylic alcohols, leading to the formation of isoxazolidines with high regio-, diastereo-, and enantioselectivity oup.com. Similarly, it has been employed in the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to achiral allyl alcohol researchgate.net.

DIPT also plays a role in the synthesis of chiral building blocks and intermediates for pharmaceuticals and agrochemicals ontosight.aiwikipedia.orgchemimpex.com. Its use extends to the preparation of monomers for polymers and as a resolving agent for separating racemic mixtures ontosight.aibiosynth.com. Research also explores its application in the synthesis of complex organic molecules, such as substituted tetrahydrofurans, through strategies involving tartrate ester modified allylboronates acs.org.

The versatility of this compound as a chiral reagent makes it a valuable tool in academic research aimed at developing new asymmetric methodologies and synthesizing a wide range of enantiomerically enriched compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dipropan-2-yl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBCWEDRGPSHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870947 | |

| Record name | Dipropan-2-yl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220038-45-9, 91007-92-0, 2217-15-4 | |

| Record name | 1,4-Bis(1-methylethyl) 2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220038-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC406502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropan-2-yl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Diisopropyl Tartrate in Asymmetric Catalysis

Sharpless Asymmetric Epoxidation (SAE) with Diisopropyl Tartrate

The Sharpless asymmetric epoxidation is a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols using tert-butyl hydroperoxide (TBHP) as the oxidant and a catalyst system derived from titanium tetra(isopropoxide) and a chiral tartrate ester, such as this compound. wikipedia.orgnumberanalytics.comlibretexts.orgdalalinstitute.com This method is renowned for its ability to achieve high enantiomeric excesses (ee), often exceeding 90%. researchgate.netscripps.edu

Fundamental Principles and Reaction Mechanism

The Sharpless epoxidation proceeds through a complex mechanism involving the assembly of a chiral titanium-tartrate complex, which then coordinates with the allylic alcohol and the oxidant, tert-butyl hydroperoxide. numberanalytics.comlibretexts.org The stereochemistry of the resulting epoxide is dictated by the chirality of the tartrate ester used. libretexts.orgjove.com

Role of DIPT as a Chiral Ligand to Titanium

In the Sharpless epoxidation, titanium tetra(isopropoxide) reacts with the chiral ligand, such as this compound, to form a titanium-tartrate complex. wikipedia.orglibretexts.orgdalalinstitute.com This complex serves as the active catalyst. DIPT, with its two chiral centers and ester and hydroxyl groups, provides a chiral environment around the titanium metal center. wikipedia.orgoregonstate.edu This chiral environment is crucial for inducing asymmetry during the epoxidation reaction. oregonstate.edu The tartrate ligand is thought to bind to the titanium, displacing isopropoxide groups. libretexts.orgdalalinstitute.com

Catalytic Cycle and Intermediates

The catalytic cycle of the Sharpless asymmetric epoxidation involves the titanium-tartrate complex coordinating with the allylic alcohol substrate and tert-butyl hydroperoxide oxidant. numberanalytics.comlibretexts.orgorganic-chemistry.org A proposed model suggests that the allylic alcohol and TBHP bind to the titanium center. oregonstate.eduorganic-chemistry.org Oxygen transfer from the hydroperoxide to the alkene double bond then occurs within this coordinated complex. libretexts.orgoregonstate.edumdpi.com The chiral ligand (DIPT) controls the orientation of the allylic alcohol and the peroxide, facilitating oxygen transfer to one specific face of the alkene more readily than the other. jove.comoregonstate.edu After the epoxidation, the epoxy alcohol product is released from the catalyst, and the regenerated titanium-tartrate complex can participate in further catalytic cycles. researchgate.net

Facial Selectivity and Stereochemical Control

Facial selectivity in the Sharpless epoxidation is the preference for oxygen transfer to one face of the prochiral alkene over the other. scripps.eduorgsyn.org This selectivity is primarily controlled by the chiral tartrate ligand, such as DIPT. scripps.edujove.com The arrangement of the tartrate ligand around the titanium center creates a specific chiral pocket that favors the approach of the allylic alcohol and the oxidant in a particular orientation. oregonstate.edu This spatial arrangement leads to the selective delivery of an oxygen atom to one face of the double bond, resulting in the formation of a specific epoxide enantiomer. scripps.edujove.comoregonstate.edu

A mnemonic device is often used to predict the stereochemistry of the product. By orienting the allylic alcohol with the hydroxyl group in the bottom right corner, the enantiomer of the tartrate ester dictates which face of the alkene is epoxidized. wikipedia.orgjove.comoregonstate.eduharvard.edu

Influence of DIPT Enantiomer on Product Stereochemistry

The enantiomer of this compound used in the Sharpless epoxidation directly determines the absolute configuration of the resulting epoxy alcohol. libretexts.orgjove.com The two enantiomers of DIPT, (+)-diisopropyl L-tartrate and (−)-diisopropyl D-tartrate, induce opposite facial selectivity. oregonstate.eduorgsyn.orgharvard.edu

Using (+)-diisopropyl L-tartrate typically leads to epoxidation from one face of the alkene, yielding a specific enantiomer of the epoxy alcohol. jove.comoregonstate.edutci-chemical-trading.com Conversely, using (−)-diisopropyl D-tartrate favors epoxidation of the opposite face, producing the enantiomeric epoxy alcohol. jove.comoregonstate.eduorgsyn.orgharvard.edu This predictable relationship between the tartrate enantiomer and the product stereochemistry is a key feature of the Sharpless epoxidation, making it a powerful tool for the synthesis of enantiomerically pure compounds. wikipedia.orgnumberanalytics.comresearchgate.net

For example, when using (+)-diisopropyl L-tartrate, the mnemonic predicts epoxidation from the bottom face, while (−)-diisopropyl D-tartrate predicts attack from the top face. jove.comoregonstate.edu

Optimizing Reaction Conditions in SAE

Optimizing reaction conditions is crucial for achieving high yields and enantioselectivities in the Sharpless asymmetric epoxidation. numberanalytics.com Several factors can influence the outcome:

Catalyst Loading: While catalytic amounts of the titanium-tartrate complex can be used, higher catalyst loadings (e.g., 5-10 mol% or even up to 100% relative to the allylic alcohol) are often employed to ensure complete conversion and high enantiomeric excess, especially for less reactive substrates. harvard.eduorgsyn.org

Stoichiometry of Ligand to Titanium: It is generally important to have at least one molar equivalent of the tartrate ligand per mole of titanium tetra(isopropoxide), with a slight excess (e.g., 10-20%) sometimes being beneficial, particularly for small-scale reactions. harvard.eduyork.ac.uk

Oxidant: Tert-butyl hydroperoxide (TBHP) is the most commonly used oxidant. wikipedia.orgnumberanalytics.comorganic-chemistry.org Anhydrous solutions of TBHP are often preferred. orgsyn.org

Solvent: Dichloromethane is a common solvent for the reaction. numberanalytics.comyoutube.com

Temperature: The reaction is typically conducted at low temperatures, often around -20 °C, to optimize enantioselectivity and minimize side reactions like transesterification. harvard.eduyork.ac.ukyoutube.com

Molecular Sieves: The presence of 3Å or 4Å molecular sieves is often necessary to absorb water, which can deactivate the titanium catalyst. wikipedia.orgharvard.eduyoutube.comchem-station.com

Reaction Time: Reaction times can vary depending on the substrate and conditions, ranging from several hours to several days. harvard.edu

Optimization may be necessary for different allylic alcohol substrates to achieve optimal enantioselectivity and yield. numberanalytics.com

| Compound Name | PubChem CID |

| This compound | 6453580 |

| (+)-Diisopropyl L-tartrate | 6453580 |

| (−)-Diisopropyl D-tartrate | 112972 |

| Titanium tetra(isopropoxide) | 11026 |

| tert-Butyl hydroperoxide | 6410 |

Data Table: Influence of Tartrate Enantiomer on Product Stereochemistry (Illustrative Example based on general principles)

| Allylic Alcohol | Tartrate Enantiomer Used | Predicted Epoxide Stereochemistry |

| Prochiral | (+)-Diisopropyl L-tartrate | Enantiomer A |

| Prochiral | (−)-Diisopropyl D-tartrate | Enantiomer B (Enantiomer of A) |

Note: The specific stereochemical assignment (e.g., R, S) for Enantiomers A and B depends on the specific allylic alcohol structure.

Catalyst Loading and Excess Tartrate Requirements

Typical catalyst loading in the Sharpless asymmetric epoxidation is around 5–10 mol%. wikipedia.orgharvard.edu The presence of 3Å or 4Å molecular sieves is often necessary for optimal results. wikipedia.orgharvard.edu To achieve efficient enantioselective epoxidation, it is advisable to use an excess of the tartrate ester relative to titanium(IV) isopropoxide, typically 10–20 mol%. harvard.edulboro.ac.uk This excess helps to shift the equilibrium towards the formation of the active titanium-tartrate complex, minimizing the influence of less selective titanium species. lboro.ac.uk

Substrate Scope and Limitations in SAE

The Sharpless asymmetric epoxidation is primarily effective for the epoxidation of allylic alcohols. wikipedia.orgresearchgate.netyoutube.com This requirement for a pendent allylic hydroxyl group is a major limitation of the method, as it is generally unselective for unfunctionalized alkenes or those with functional groups other than a hydroxyl group. lboro.ac.uk

The Sharpless epoxidation is viable with a wide range of primary and secondary allylic alcohols. wikipedia.org The method provides high asymmetric induction for many allylic alcohol substrates, with enantiomeric excesses often exceeding 90%. researchgate.netscripps.edu The presence of the allylic alcohol is crucial as it binds to the titanium catalyst, facilitating the oxygen transfer. youtube.com For substrates with multiple double bonds, the allylic double bond is typically selectively oxidized. libretexts.org

A modification of the Sharpless epoxidation procedure allows for the kinetic resolution of racemic secondary allylic alcohols. wikipedia.orgscripps.eduscripps.edu In this process, one enantiomer of the racemic mixture is preferentially epoxidized, leaving the unreacted enantiomer of the allylic alcohol enriched. yale.edu While the theoretical yield of a single enantiomer from kinetic resolution is limited to 50%, the enantiomeric excess of the recovered starting material or the epoxide product can approach 100% in some cases. wikipedia.orgyale.edu The selectivity in kinetic resolution can be influenced by the steric bulk of substituents on the allylic alcohol. psu.edu

Kinetic Resolution of Racemic Allylic Alcohols

Modifications and Enhancements of the Sharpless Epoxidation

The Sharpless asymmetric epoxidation is a powerful reaction for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. researchgate.netwikipedia.org The catalytic system typically involves titanium tetraisopropoxide [Ti(OiPr)4], tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral dialkyl tartrate, such as DIPT, as the ligand. researchgate.net this compound, along with diethyl tartrate (DET), are the most commonly used chiral ligands in this transformation. researchgate.net The chiral ligand complexes with Ti(OiPr)4 in situ to form the active Sharpless catalyst. researchgate.net The choice of tartrate enantiomer determines the stereochemistry of the resulting epoxide. researchgate.net

Improvements in Catalyst Turnover and Efficiency

Significant efforts have been made to improve the efficiency and catalyst turnover in the Sharpless epoxidation. The presence of 3Å or 4Å molecular sieves is necessary for using low catalyst loadings, typically 5–10 mol%. wikipedia.orgharvard.edu An excess of tartrate (10–20 mol%) relative to Ti(OiPr)4 is also required for efficient enantioselective epoxidation. harvard.edulboro.ac.uk This excess helps to shift the equilibrium towards the active titanium-tartrate complex, as a rapid reversible ligand exchange occurs between titanium and tartrate, releasing alcohol. lboro.ac.uk The active titanium-tartrate complex is believed to be dimeric in solution, with a proposed structure such as [Ti(dipt)(O-iPr)2]2. wikipedia.orglboro.ac.ukpsu.edu This dimeric species has been found to be substantially more active than other species present, including Ti(OR)4, which can catalyze racemic epoxidation. 20.210.105 This rate advantage funnels the catalysis through the desired tartrate-bearing species. 20.210.105 Slow addition of the olefin substrate has also been identified as a partial remedy to issues in the catalytic cycle. 20.210.105

This compound in Asymmetric Allylation Reactions

This compound modified reagents have proven highly effective in asymmetric allylation reactions, particularly in the context of allylboration. These reactions enable the stereocontrolled formation of carbon-carbon bonds, yielding chiral homoallylic alcohols.

Allylboration with this compound Modified Boronates

This compound modified (E)- and (Z)-crotylboronates are important chiral reagents used for the highly diastereo- and enantioselective allylation of aldehydes. researchgate.netnih.govzju.edu.cnmolaid.comcapes.gov.br These boronates react with aldehydes to produce α-methyl-homoallylic alcohols with excellent stereoselectivity. nih.govbrandeis.edu The high selectivity obtained with these reagents, especially in reactions with chiral aldehydes in a matched double asymmetric mode, has contributed to their widespread adoption. nih.gov

The preparation of this compound modified (E)- and (Z)-crotylboronates is readily achieved with high isomeric purity (≥98% E; ≥99% Z). researchgate.netnih.gov The procedure involves the metalation of (E)- or (Z)-2-butene with n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu) in THF, generating the corresponding (E)- or (Z)-crotylpotassium species. researchgate.netnih.gov Subsequent treatment with triisopropyl borate (B1201080) ((i-PrO)3B), followed by aqueous hydrolysis and esterification with this compound (DIPT), furnishes the desired chiral crotylboronate reagent. researchgate.netnih.gov Careful control during the metalation step is necessary to minimize isomerization of the crotylpotassium intermediate. nih.gov

The asymmetric allylation of aldehydes with this compound modified allylboronates is understood to proceed through a six-membered ring chair-like transition state structure. zju.edu.cnnih.gov Quantum chemical studies support this transition state model. zju.edu.cnnih.gov The configuration of the resulting secondary alcohol product is consistent with the predictions based on this transition state. zju.edu.cnnih.gov For instance, using diisopropyl D-(-)-tartrate modified allylboronate with benzaldehyde (B42025) primarily yields the (R)-secondary alcohol. zju.edu.cnnih.gov The enantiomeric product series can be accessed simply by employing the enantiomeric (S,S)-DIPT modified reagents. researchgate.net Attractive interactions between the Lewis acid-coordinated aldehyde carbonyl group and the ester carbonyl oxygen atoms of the tartrate ligand are believed to play a significant role in the stereochemical control of the reaction. zju.edu.cn

Stereoselectivity and Enantiomeric Excess Control

The control of stereoselectivity and achieving high enantiomeric excess (ee) are paramount in asymmetric catalysis. This compound is instrumental in this regard by forming chiral metal complexes that dictate the approach of reacting molecules, leading to the preferential formation of one enantiomer over the other. Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. The enantiomeric excess is a measure of the purity of a chiral substance, indicating the relative amount of one enantiomer compared to the other.

In the context of asymmetric epoxidation, particularly the Sharpless epoxidation, dialkyl tartrates like this compound are crucial for achieving high enantioselectivity when combined with titanium alkoxides and tert-butylhydroperoxide for the epoxidation of prochiral allylic alcohols. This compound has been shown to influence enantioselectivity in various reactions, with observed enantiomeric excesses varying depending on the specific reaction conditions and substrates. For instance, in one study involving the asymmetric cis-reduction of an α,β-unsaturated sulfoxide (B87167), this compound gave an ee of 38%, while other ligands yielded lower values. In the Keck asymmetric allylation, using this compound as a chiral deactivator in conjunction with racemic BINOL and a titanium catalyst has resulted in enantiomeric excesses of up to 91%.

Application in Multi-Component Coupling Strategies

Multi-component coupling reactions offer efficient pathways to construct complex molecules in a single step. This compound has found application in such strategies, contributing to the stereochemical control of the newly formed bonds. One study mentions a three-component coupling strategy for tetrahydrofuran (B95107) synthesis involving a this compound modified allylboronate, highlighting its potential in constructing complex cyclic structures with stereocontrol.

Keck Asymmetric Allylation with this compound

The Keck asymmetric allylation is a significant carbon-carbon bond forming reaction involving the addition of an allyl group to an aldehyde. This compound plays a specific role in certain variations of this reaction.

Mechanism and Catalytic System

The Keck asymmetric allylation typically employs a chiral Lewis acid catalyst, often derived from titanium(IV) complexes and a chiral ligand like BINOL. The mechanism is proposed to involve activation of the aldehyde by the chiral titanium complex, followed by the addition of the allyl nucleophile. While the full mechanism is still being elucidated, a cycle involving the BINOL-Ti complex, addition of the allyl ligand to the aldehyde, removal of tributyltin, and transmetallation to regenerate the titanium complex has been proposed.

Role of DIPT as a Chiral Deactivator

In some instances of Keck allylation, this compound is utilized not directly as the primary chiral ligand in the main catalyst but as a chiral deactivator. This strategy involves using a racemic catalyst (such as racemic BINOLate-Ti(OiPr)₂) and adding a chiral deactivator like diisopropyl D-tartrate. The chiral deactivator selectively complexes with one enantiomer of the racemic catalyst, rendering it less reactive or inactive. This leaves the other enantiomer of the catalyst free to promote the reaction, leading to the formation of the enantioenriched product. This chiral poisoning strategy has been successfully applied in the synthesis of homoallylic alcohols, where the enantiomeric excess of the product was shown to increase depending on the amount of diisopropyl D-tartrate employed. Using this compound, racemic BINOL, Ti(OiPr)₄, phenylaldehyde, and allyltributyltin has resulted in enantiomeric excesses up to 91%.

This compound in Reductive Aldol-Type Reactions

This compound is also relevant in asymmetric reductive aldol-type reactions, which involve the conjugate reduction of α,β-unsaturated esters followed by an aldol (B89426) reaction with carbonyl compounds.

Chiral Zinc-Tartrate Complexes in Asymmetric Reductions

Chiral complexes formed from zinc and tartrate derivatives, including this compound, have been investigated for their utility in asymmetric reductions and reductive aldol-type reactions. In one study, a chiral zinc complex generated from diethylzinc (B1219324) (Et₂Zn) and diisopropyl L-(+)-tartrate in the presence of a rhodium catalyst (Wilkinson's catalyst, RhCl(PPh₃)₃) was identified as a key intermediate in the asymmetric reductive aldol-type reaction of α,β-unsaturated esters with carbonyl compounds. This catalytic system facilitated the formation of enantioenriched β-hydroxy esters. The proposed mechanism involves the rhodium catalyst facilitating the 1,4-reduction of the α,β-unsaturated ester, forming a rhodium enolate. Transmetalation with a chiral zinc–tartrate complex generates a chiral zinc intermediate, which then reacts with the carbonyl compound to give the corresponding β-hydroxy esters with enantioselectivity. While the enantioselectivity achieved with diisopropyl L-(+)-tartrate in this specific system was described as moderate, the study highlights the potential of chiral zinc-tartrate complexes in promoting asymmetric reductive aldol-type transformations. Chiral complexes formed by diethylzinc and (R,R)-diisopropyl tartrate have also been used in asymmetric 1,3-dipolar cycloadditions, yielding highly functionalized isoxazolidines with high enantioselectivity in certain cases.

Mechanism of Enantioselective β-Hydroxy Ester Formation

Diisopropyl L-(+)-tartrate has been utilized as a chiral ligand in asymmetric reductive aldol-type reactions between α,β-unsaturated esters and carbonyl compounds, catalyzed by a rhodium complex such as RhCl(PPh₃)₃ in the presence of diethylzinc jst.go.jp. A proposed mechanism for this transformation involves the initial reaction of RhCl(PPh₃)₃ with diethylzinc (Et₂Zn) to generate a rhodium hydride complex jst.go.jp. This rhodium hydride complex then facilitates the 1,4-reduction of the α,β-unsaturated ester, leading to the formation of a rhodium enolate jst.go.jp. Subsequently, a transmetalation step occurs between the rhodium enolate and a chiral zinc-tartrate complex, which is formed from diethylzinc and diisopropyl L-(+)-tartrate jst.go.jp. This transmetalation yields a chiral zinc intermediate jst.go.jp. The key enantioselective step involves the reaction of this chiral zinc intermediate with the carbonyl compound, resulting in the formation of the corresponding β-hydroxy ester with notable enantioselectivity jst.go.jp.

This compound as a Ligand in Other Asymmetric Transformations

This compound and its derivatives function as chiral ligands and auxiliaries in a range of asymmetric reactions beyond the Sharpless epoxidation. Their ability to induce stereoselectivity makes them valuable tools in constructing complex chiral molecules.

Applications in Diels-Alder Reactions

Tartaric acid esters, including this compound, have found applications as chiral auxiliaries or ligands in Diels-Alder and hetero-Diels-Alder reactions unine.chbeilstein-journals.orgnih.govacademie-sciences.fracs.org. These cycloaddition reactions are powerful methods for forming cyclic systems with multiple stereocenters. In the context of hetero-Diels-Alder reactions, this compound has been explored as a chiral ligand in reactions involving nitroso dienophiles beilstein-journals.org. While in some instances the stereoselectivity observed with acyclic dienes was modest (ee values of 33–55%), improved enantioselectivity (up to 92% ee) was achieved with cyclic dienes when this compound ester was employed as a chiral auxiliary in the presence of reagents like n-propylzinc bromide and diisopropylzinc (B128070) beilstein-journals.org. Tartrate-modified allylboronates, which can be derived from tartaric acid esters, have also been utilized as chiral reagents in reactions with aldehydes to stereoselectively synthesize anti 1,2-diols through a formal α-hydroxyallylation process, which bears mechanistic similarities to Diels-Alder type reactivity acs.orgcolab.ws.

Use in Chiral Resolution of Racemic Mixtures

This compound is frequently employed in the chiral resolution of racemic mixtures wikipedia.orgamericanelements.comeasychem.orgpbworks.comnih.gov. This process involves separating a mixture of enantiomers into their individual, pure stereoisomers. DIPT achieves this by reacting with the racemic mixture to form diastereomeric compounds pbworks.com. Diastereomers are stereoisomers that are not mirror images of each other and consequently possess different physical properties, such as solubility and melting point pbworks.com. This difference in properties allows for their separation using standard techniques, most commonly fractional crystallization pbworks.com. Once the diastereomers are separated, the pure enantiomers can be regenerated from the isolated diastereomeric compounds pbworks.com. (+)-Diisopropyl L-tartrate, for example, has been used as a chiral selector in liquid-liquid extraction systems for the resolution of racemic mixtures nih.gov.

Ligand Accelerated Catalysis Phenomenon

The Sharpless asymmetric epoxidation, catalyzed by a complex formed from titanium(IV) isopropoxide and a dialkyl tartrate such as this compound, is a prominent example of ligand accelerated catalysis academie-sciences.fruni-freiburg.deprinceton.edu. Ligand accelerated catalysis (LAC) describes a phenomenon where the presence of a ligand increases the rate of a catalytic reaction compared to the rate of the reaction catalyzed by the metal complex alone without the ligand princeton.edu. In the Sharpless epoxidation, the dimeric species [Ti(DIPT)(O-iPr)₂]₂ formed from titanium(IV) isopropoxide and this compound is significantly more active than other titanium species present, including titanium(IV) isopropoxide itself, which can catalyze the formation of racemic products uni-freiburg.de. This rate acceleration by the chiral ligand channels the reaction through the highly selective, tartrate-bound titanium species, leading to high enantiomeric excesses in the epoxy alcohol product uni-freiburg.deprinceton.edu. This rate enhancement is crucial for achieving both high reaction rates and high stereoselectivity in the Sharpless epoxidation uni-freiburg.deprinceton.edu.

Advanced Research Topics and Methodologies

Computational and Theoretical Studies of Diisopropyl Tartrate Complexes

Computational chemistry plays a significant role in elucidating the behavior of this compound, particularly its interactions within catalytic systems. Techniques such as Density Functional Theory (DFT), transition state modeling, quantum chemical studies, and molecular dynamics simulations offer valuable perspectives on its conformational preferences, reactivity, and influence on stereochemical outcomes.

Density Functional Theory (DFT) Calculations on Conformations and Interactions

DFT calculations are extensively used to study the conformational landscape of dialkyl tartrates, including this compound, and their interactions with other molecules or metal centers. These calculations can predict the most stable conformers in different environments, such as in vacuum or various solvents. For instance, DFT studies have indicated that a trans-COOR conformer, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl group on the same chiral carbon, is often dominant for dialkyl tartrates in vacuum and nonpolar solvents like CCl4. acs.orgacs.orgnih.govresearchgate.net In polar solvents such as dimethyl sulfoxide (B87167) (DMSO), intermolecular hydrogen bonding with solvent molecules becomes significant, influencing the favored conformations. acs.orgacs.orgnih.govresearchgate.net DFT calculations are also employed to interpret experimental spectroscopic data, helping to correlate theoretical structures with observed vibrational and electronic properties. acs.orgacs.orgnih.govresearchgate.netresearchgate.net

Modeling of Transition States in Asymmetric Reactions

Modeling transition states using computational methods is crucial for understanding the mechanism and stereoselectivity of asymmetric reactions catalyzed or influenced by this compound. By calculating the energy and structure of transition states, researchers can gain insights into how DIPT directs the stereochemical outcome. For example, quantum chemical methods, including DFT, have been applied to study asymmetric allylation reactions modified by diisopropyl D-(-)-tartrate. These studies aim to identify the transition state structures that lead to the observed enantioselectivity and predict the configuration of the main product, often involving six-membered ring chair-like transition states. zju.edu.cnzju.edu.cnnih.gov

Quantum Chemical Studies on Enantioselectivity Prediction

Quantum chemical studies, often employing DFT and other ab initio methods, are utilized to predict the enantioselectivity induced by this compound in various reactions. These studies assess the energy differences between competing transition states that lead to different enantiomeric products. A lower energy transition state typically corresponds to the major enantiomer formed. Quantum chemical calculations can help rationalize experimental observations of enantioselectivity and guide the design of improved chiral catalysts or auxiliaries. zju.edu.cnzju.edu.cnnih.gov For instance, computational studies have shown that DIPT can facilitate high enantioselectivity in certain reactions. The complexation energies between chiral selectors like D-diisopropyl tartrate and different enantiomers have been calculated to understand the energetic basis for enantioselective recognition. nih.gov

Molecular Dynamics Simulations of DIPT-Catalyst Systems

Molecular dynamics (MD) simulations provide dynamic insights into the behavior of this compound in complex systems, such as those involving metal catalysts. MD simulations can explore the conformational flexibility of DIPT and its interactions with the catalyst and substrates over time, providing a more realistic picture than static calculations. These simulations can help understand how the chiral environment created by DIPT influences the approach of substrates and the formation of transition states. While general MD simulations are used to study the stability and interactions within protein-ligand or catalyst systems mdpi.comnih.govresearchgate.net, specific studies on DIPT-catalyst systems would involve simulating the dynamics of DIPT bound to a metal center (like titanium in Sharpless epoxidation) and its influence on the reaction pathway. MD simulations can reveal how the conformational behavior of chiral auxiliaries affects catalytic activity and selectivity. researchgate.net

Spectroscopic Investigations of this compound and Its Complexes

Spectroscopic techniques provide experimental data on the structure, conformation, and interactions of this compound, which can be correlated with computational findings.

Vibrational Absorption (VA) Spectroscopy

Vibrational Absorption (VA) spectroscopy, often coupled with techniques like vibrational circular dichroism (VCD), is used to investigate the structures and conformations of dialkyl tartrates, including this compound, in different solvents. acs.orgacs.orgnih.govresearchgate.netscispace.comresearchgate.net VA spectra provide information about the vibrational modes of the molecule, which are sensitive to its conformation and environment. By comparing experimental VA spectra with theoretically calculated spectra (e.g., using DFT), researchers can assign specific vibrational bands to particular conformers and study the effects of solvent on conformational equilibria and intermolecular interactions, such as hydrogen bonding. acs.orgacs.orgnih.govresearchgate.net

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique used to study the stereochemical properties and conformations of chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra have been measured for both enantiomers of this compound in various solvents, including CCl4 and D2O. These studies aim to understand the conformational preferences of DIPT and how these are influenced by solvent interactions researchgate.netnih.gov. The observed spectral correlations in VCD analysis can be explained in terms of intermolecular or intramolecular hydrogen bonding and specific rotamer conformations researchgate.net. Density functional theory (DFT) calculations are often employed to interpret experimental VCD data and correlate them with predicted spectra for different conformers nih.govresearchgate.net. For instance, DFT calculations have indicated that a trans-COOR conformer, stabilized by hydrogen bonding between the hydroxyl group and the carbonyl group on the same chiral carbon, is dominant for dialkyl tartrates, including DIPT, in certain solvents like CCl4 nih.gov.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is another chiroptical technique that examines the change in optical rotation of a substance as a function of wavelength. ORD measurements of dialkyl tartrates, including this compound, in different solvents have shown that the optical rotation is solvent-dependent nih.govthieme-connect.detandfonline.comtcichemicals.comucalgary.ca. Experimental ORD data, alongside VCD and vibrational absorption (VA) spectra, are used to investigate the structures of dialkyl tartrates and their complexes, such as those with cyclodextrins nih.gov. DFT calculations are also utilized in conjunction with ORD data to interpret the experimental results and understand the preferred conformations in different environments nih.gov. Studies have shown that properties like VA, VCD, and optical rotation are minimally affected by the complexation of dialkyl tartrates with cyclodextrins, suggesting weak interactions nih.gov.

Nuclear Magnetic Resonance (NMR) Studies of Catalyst Structures and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for investigating the structures of catalysts involving this compound and their interactions with other species. NMR studies have been conducted on mixed, tartrate-containing Ti(IV) complexes to understand their structures and how the tartrate ligand binds to the metal center cdnsciencepub.com. These studies are particularly relevant to understanding the active species in catalytic systems like the Sharpless epoxidation. NMR spectral information can help deduce the configuration at the metal center and identify different tartrate binding modes cdnsciencepub.com. For example, NMR studies have provided evidence for a symmetric, dinuclear complex formed from Ti(OiPr)4 and diisopropyl (R,R)-tartrate, where the tartrate acts as a chelating diolate bridging two titanium centers cdnsciencepub.com. NMR has also been used to study the interactions of DIPT-modified allylboronates, which are used as chiral auxiliaries in asymmetric allylation reactions nih.gov. Furthermore, NMR spectroscopy is used to characterize novel DIPT-based ligands and polymers derived from tartaric acid, confirming their structures researchgate.netresearchgate.net.

Ultraviolet-Visible and Luminescence Spectroscopy of Metal Complexes

Ultraviolet-Visible (UV-Vis) and luminescence spectroscopy are employed to study the electronic transitions and coordination environment of metal complexes containing this compound. UV-Vis spectroscopy is particularly useful for analyzing transition metal complexes, which exhibit characteristic d-d transitions and charge transfer bands slideshare.netuu.nllibretexts.org. While general principles of UV-Vis spectroscopy for metal complexes are well-established, specific studies focusing solely on the UV-Vis and luminescence properties of DIPT-metal complexes in detail were not prominently found in the provided search results. However, UV-Vis spectral studies have been used in conjunction with kinetic studies to propose catalytic cycles for reactions involving tartrate-intercalated layered double hydroxides and Ti(IV) centers researchgate.net. This suggests that UV-Vis can provide insights into the electronic structure and changes occurring during catalysis involving tartrate complexes.

Synthesis and Derivatization of this compound for Enhanced Chiral Induction

The synthesis and derivatization of this compound are actively explored areas of research aimed at developing improved chiral auxiliaries and ligands for asymmetric synthesis.

Development of Novel this compound-Based Ligands

Novel ligands are being developed based on the this compound scaffold to enhance chiral induction in various reactions. This involves synthesizing new molecules that incorporate the tartrate structure, often with modifications to the ester groups or the introduction of additional functional groups. For instance, monomers based on D-(-)-tartaric acid and diisopropyl D-(-)-tartrate have been synthesized and copolymerized to yield chiral selectors for chromatographic applications researchgate.net. These novel polymers, incorporating the tartrate structure, demonstrate chiral recognition abilities researchgate.net. The development of new ligands aims to create more effective chiral environments around a metal center or reaction site, leading to higher enantioselectivity in asymmetric transformations sfu.ca.

Structural Modifications for Improved Stereoselectivity

Structural modifications of this compound are undertaken to improve its performance as a chiral inducer, primarily by influencing the stereochemical outcome of reactions. This can involve altering the steric and electronic properties of the tartrate molecule. For example, this compound has been used to modify allylboronates, creating chiral reagents for the stereoselective synthesis of anti 1,2-diols colab.ws. This modification of the allylboronate with the tartrate ester enhances the stereoselectivity of the reaction with aldehydes colab.ws. Another approach involves using tartrate derivatives to form cyclic intermediates, such as tartrate cyclic sulfites, which can then be used in stereoselective transformations google.com. These modifications leverage the inherent chirality of the tartrate framework and tune its structure to achieve improved stereocontrol in carbon-carbon bond formation and other asymmetric reactions nih.govwiley-vch.demsu.edu.

Synthesis of Complex Molecular Architectures using DIPT as a Building Block

This compound plays a significant role as a chiral building block in the synthesis of intricate molecular architectures. Its inherent chirality allows for the stereoselective construction of complex organic molecules. For instance, diisopropyl-D-tartrate has been utilized in the total synthesis of secosyrin 1, where it was converted into a protected threitol derivative, subsequently transformed into an alkyne intermediate nih.gov. This highlights DIPT's utility in introducing specific stereocenters necessary for the synthesis of natural products and other complex targets nih.gov.

Another application is in the synthesis of (+)-bengamide E, a polyhydroxylated molecule featuring a 1,2-diol moiety nih.gov. A Lewis acid-promoted aldol (B89426) reaction starting from diisopropyl-D-tartrate was employed, proceeding with high stereoselectivity to yield a single diastereomer of a cobalt-complexed thioester nih.gov. The precomplexation of the acetylenic moiety with cobalt hexacarbonyl was found to enhance the stereoselectivity of this reaction nih.gov.

Furthermore, DIPT derivatives have been used in the synthesis of conduritols, a class of compounds known for their glycosidase inhibitory activity nih.gov. The synthesis of a dimethoxy analog of (+)-conduritol-E from diethyl-D-tartrate (a related tartrate ester) demonstrates the use of tartrate esters as starting materials for complex cyclic systems, involving protection steps and stereoselective additions nih.gov.

DIPT is also a key component in the Sharpless epoxidation, a widely used method for the enantioselective epoxidation of allylic alcohols wikipedia.org. In this reaction, DIPT acts as a chiral ligand to titanium after reacting with titanium isopropoxide wikipedia.org. This catalytic system allows for the transfer of chirality from DIPT to the epoxide product, enabling the synthesis of chiral epoxides with high enantiomeric purity fishersci.ptatamanchemicals.com.

Intermolecular Interactions and Chiral Recognition

The ability of this compound to participate in intermolecular interactions is fundamental to its function in chiral recognition and asymmetric synthesis. These interactions, including hydrogen bonding and host-guest complexation, govern the selective binding and differentiation of enantiomers.

Hydrogen bonding plays a crucial role in the chiral recognition processes involving tartrate derivatives like DIPT. Studies on tartaric acid esters, such as dimethyl (R,R)-tartrate, have shown the presence of intramolecular hydrogen bonds between hydroxyl groups and carbonyl oxygens, which stabilize specific conformations mdpi.com. In the solid state, hydroxyl groups are primarily involved in intermolecular hydrogen bonds, forming extended networks mdpi.com.

While direct studies focusing solely on hydrogen bonding networks specifically of DIPT were not extensively detailed in the search results, the principles observed for other tartaric acid esters and chiral recognition systems involving tartrates are highly relevant. For instance, in biphasic chiral extraction systems, the formation of diastereomeric complexes between analytes and tartrate derivatives in the organic phase occurs through molecular interactions, including hydrogen bonds nih.gov. The nature and strength of these hydrogen bonding networks contribute to the differential binding of enantiomers, leading to chiral separation nih.gov. Structured water molecules have also been implicated in cation-anion binding and the stabilization of crystal structures in systems involving polycations, suggesting the potential for water to influence hydrogen bonding networks in chiral recognition contexts ucl.ac.uk.

This compound and other tartaric acid derivatives can form host-guest inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophobic cavity nih.gov. This complexation is a key mechanism for chiral recognition and separation, particularly in techniques like biphasic recognition chiral extraction (BRCE) nih.gov.

Studies investigating the enantioselective extraction of amlodipine (B1666008) enantiomers using tartaric acid derivatives and β-cyclodextrin derivatives have demonstrated the formation of such inclusion complexes nih.govnih.govresearchgate.net. D-diisopropyl tartrate has shown strong recognition ability among various tartaric acid derivatives studied in complexation with amlodipine enantiomers nih.govnih.govresearchgate.netresearchgate.net. Theoretical studies using semi-empirical methods have been employed to optimize the structures of these host-guest complexes and calculate interaction energies nih.govnih.gov.

Data on Binding Energies (Example from Amlodipine Extraction Study):

| Host Molecule | Guest Molecule | Interaction Energy (kcal/mol) |

| D-Diisopropyl tartrate | R-Amlodipine | -5.9964 nih.govresearchgate.net |

| D-Diethyl tartrate | R-Amlodipine | -4.8662 nih.gov |

| HP-β-Cyclodextrin | Amlodipine | -14.3025 nih.govnih.govresearchgate.net |

Note: The interaction energies are theoretical values calculated using a semi-empirical PM3 method. nih.govnih.gov

Theoretical studies, often employing computational chemistry methods, are crucial for understanding the mechanisms underlying enantioselective recognition involving DIPT. These studies aim to rationalize the observed experimental results and provide molecular-level insights into the interactions between chiral selectors and enantiomers nih.gov.

Semi-empirical methods, such as PM3, have been used to optimize the structures of host-guest complexes formed between tartrate derivatives (including DIPT) and enantiomers, and to calculate interaction energies nih.govnih.gov. These calculations help in understanding the differential binding affinities that lead to enantioseparation nih.gov.

Theoretical investigations have supported experimental findings regarding the recognition abilities of different tartaric acid and cyclodextrin (B1172386) derivatives nih.govnih.govresearchgate.netresearchgate.net. For instance, computational studies confirmed that D-tartaric acid derivatives preferentially recognize R-enantiomers, which aligns with experimental observations in chiral extraction systems nih.gov. The increase in enantioselectivity with the length of the alkyl chain of D-tartrate derivatives has also been supported by computational calculations nih.gov.

Theoretical studies also contribute to understanding the role of various intermolecular forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces, in the formation and stability of diastereomeric complexes nih.govresearchgate.net. These insights are valuable for designing more effective chiral selectors and optimizing separation processes nih.gov.

Applications of Diisopropyl Tartrate in Total Synthesis of Bioactive Molecules

Synthesis of Natural Products and Pharmaceuticals

The application of DIPT in the synthesis of natural products and pharmaceuticals is extensive, largely centered around the Sharpless asymmetric epoxidation and related asymmetric transformations.

Sharpless Epoxidation in Natural Product Synthesis

The Sharpless asymmetric epoxidation (SAE), developed by K. B. Sharpless, is a cornerstone reaction in asymmetric synthesis, enabling the enantioselective conversion of prochiral allylic alcohols to 2,3-epoxy alcohols. DIPT, along with diethyl tartrate (DET), is one of the most commonly used chiral ligands in this reaction researchgate.netharvard.edu. The Sharpless epoxidation typically involves a titanium(IV) catalyst (often titanium tetraisopropoxide), a dialkyl tartrate chiral ligand (such as DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidizing agent researchgate.netingentaconnect.com.

Synthesis of Epoxides as Chiral Building Blocks

Epoxides synthesized via the Sharpless epoxidation are highly valuable chiral building blocks in organic synthesis researchgate.netresearchgate.net. The three-membered ring of these epoxides is susceptible to stereo- and regioselective opening by various nucleophilic or acidic reagents, allowing access to a wide array of oxygen adducts, including diols, amino alcohols, and ethers researchgate.net. This makes chiral epoxides versatile intermediates for constructing more complex molecular architectures with defined stereochemistry researchgate.netresearchgate.net.

Total Synthesis of Specific Biologically Active Compounds (e.g., Lactones, Amino Alcohols, Terpenes, Macrolides)

The Sharpless asymmetric epoxidation, utilizing dialkyl tartrates like DIPT, has been widely applied in the total synthesis of numerous biologically active natural products researchgate.netresearchgate.netbenthamdirect.com. These include various classes of compounds such as lactones, amino alcohols, terpenes, and macrolides researchgate.netbenthamdirect.comresearchgate.net.

Examples of natural products synthesized using this methodology include:

Lactones: The synthesis of (+)-muricatacin, a γ-lactone with cytotoxic activity, has been achieved using diethyl-L-tartrate in a route involving Sharpless asymmetric epoxidation nih.gov.

Amino Alcohols: β-Hydroxy-γ-amino acids, important components of protease inhibitor drugs, have been synthesized, with the Sharpless catalyst playing a role in establishing stereochemistry researchgate.net. Amino alcohols can be obtained from the regioselective opening of epoxy alcohols researchgate.netresearchgate.net.

Terpenes: The Sharpless asymmetric dihydroxylation, a related reaction also employing tartrate ligands, has been used in the synthesis of terpenes like 1,3,5-bisabolatrien-7-ol mdpi.comencyclopedia.pub. While this specifically mentions dihydroxylation, the principle of using tartrates for stereocontrol in terpene synthesis is relevant.

Macrolides: The Sharpless asymmetric epoxidation is described as an efficacious reagent in the synthesis of various natural products, including macrolides researchgate.net. The stereochemistry of the resulting epoxide is determined by the enantiomer of the chiral tartrate ester used researchgate.net.

The versatility of the Sharpless epoxidation allows for the synthesis of both simple and highly complex secondary metabolites researchgate.netbenthamdirect.com.

Interactive Data Table: Examples of Compound Classes Synthesized Using Sharpless Epoxidation with Dialkyl Tartrates

| Compound Class | Examples of Specific Compounds Mentioned | Role of Sharpless Epoxidation |

| Lactones | (+)-Muricatacin nih.gov | Used in the synthetic route to establish stereochemistry. nih.gov |

| Amino Alcohols | β-Hydroxy-γ-amino acids researchgate.net, D-ribo-phytosphingosine researchgate.net | Provides chiral epoxy alcohol intermediates. researchgate.netresearchgate.net |

| Terpenes | 1,3,5-bisabolatrien-7-ol (via Sharpless Dihydroxylation) mdpi.comencyclopedia.pub | Establishes chiral centers. mdpi.comencyclopedia.pub |

| Macrolides | Various researchgate.net | Provides chiral epoxide intermediates. researchgate.net |

Note: This table is intended to be interactive, allowing users to click on compound classes or specific compounds for more detailed information if available.

Iterative Asymmetric Epoxidation in Carbohydrate Synthesis

The iterative asymmetric epoxidation strategy, notably developed by Masamune and Sharpless, has been applied to the synthesis of carbohydrates researchgate.netmdpi.com. This approach utilizes iterative Sharpless asymmetric epoxidation of allylic alcohols to construct the stereochemical complexity found in carbohydrates researchgate.netmdpi.com. For instance, the Masamune-Sharpless synthesis of hexoses begins with the asymmetric epoxidation of a specific allylic alcohol using (+)-DIPT to yield a chiral epoxide with high enantioselectivity mdpi.com. Subsequent steps, including Payne rearrangement and further epoxidations with either (+)-DIPT or (-)-DIPT, allow for the generation of different diastereomeric epoxides, ultimately leading to various hexose (B10828440) isomers mdpi.com.

DIPT in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Diisopropyl tartrate is a valuable chiral auxiliary in the synthesis of pharmaceutical intermediates and APIs chemimpex.comchemimpex.com. Its ability to facilitate the formation of enantiomerically pure compounds is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can significantly impact its efficacy and safety chemimpex.com. DIPT is used in asymmetric synthesis to create specific molecules with desired configurations, thereby enhancing the efficiency of drug development chemimpex.com.

One documented example involves the large-scale synthesis of DNDI-VL-2098, a potential preclinical drug candidate for visceral leishmaniasis acs.org. In this process, (-)-diisopropyl-d-tartrate was used in an asymmetric epoxidation reaction of 2-methyl-2-propen-1-ol with titanium tetraisopropoxide and anhydrous TBHP to produce a key epoxide intermediate with high enantiomeric excess acs.org. This highlights the utility of DIPT in providing access to chiral intermediates on a significant scale for pharmaceutical development acs.org.

DIPT also plays a role in chiral resolution, a process used in the pharmaceutical industry to separate enantiomers, which is crucial for obtaining effective and safe medications chemimpex.comchemimpex.com. While not a direct synthesis step, its use in resolving racemic mixtures contributes to the availability of enantiomerically pure pharmaceutical compounds.

Interactive Data Table: DIPT in Pharmaceutical Synthesis

| Application Area | Specific Use of DIPT | Example (if available) |

| Asymmetric Synthesis | Chiral auxiliary for creating specific stereochemistries in drug intermediates and APIs. chemimpex.comchemimpex.com | Synthesis of a key epoxide intermediate for DNDI-VL-2098. acs.org |

| Chiral Resolution | Used in the separation of enantiomers from racemic mixtures. chemimpex.comchemimpex.com | Mentioned as a common use in the pharmaceutical industry. chemimpex.comchemimpex.com |

| Development of Chiral Catalysts | Valuable in the development of chiral catalysts and ligands for pharmaceutical synthesis. chemimpex.com | General application in enhancing selectivity and efficiency. chemimpex.com |

| Production of Fine Chemicals | Employed in the synthesis of various fine chemicals and intermediates relevant to pharmaceuticals. chemimpex.comchemimpex.com | Facilitates the formation of complex molecular architectures for drug discovery. chemimpex.com |

Note: This table is intended to be interactive, allowing users to click on application areas or examples for more detailed information if available.

Application in Agrochemical Synthesis

This compound is also utilized in the synthesis of agrochemicals chemimpex.comchemimpex.com. Similar to its role in pharmaceuticals, DIPT serves as a chiral auxiliary in asymmetric synthesis to produce enantiomerically enriched or pure intermediates for agrochemical active ingredients chemimpex.comchemimpex.com. The stereochemistry of agrochemicals can influence their biological activity, selectivity, and environmental impact. Therefore, the ability of DIPT to control stereochemistry is valuable in developing more effective and environmentally friendly agrochemical products. Its use in asymmetric synthesis contributes to enhancing reaction selectivity and efficiency in agrochemical manufacturing chemimpex.com.

This compound in Fine Chemical Production

This compound is widely used in the production of fine chemicals, particularly where chirality is a critical requirement chemimpex.comchemimpex.com. Its ability to facilitate asymmetric synthesis makes it invaluable for creating enantiomerically pure compounds aaronchem.com.

Chiral Intermediates for Various Industries

As a chiral reagent and ligand, DIPT is essential in the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries aaronchem.comtoray.jpnordmann.global. It serves as a chiral ligand in various catalytic reactions, including asymmetric hydrogenation and asymmetric allylation, enabling the selective formation of single enantiomers aaronchem.com. DIPT can also function as a resolving agent to separate racemic mixtures into their individual enantiomers, a common practice in the pharmaceutical industry to isolate the more effective drug enantiomer chemimpex.comaaronchem.com.

DIPT is listed as a chiral reagent used in pharmaceutical manufacturing, playing a significant role in chiral synthesis and separation processes for the production of enantiomerically pure drugs nordmann.global. It is also identified as a chiral intermediate for pharmaceuticals and agrochemicals toray.jp.

Green Chemistry Considerations in DIPT-Mediated Reactions

The application of this compound in chemical synthesis aligns with certain principles of green chemistry, particularly concerning sustainable methodologies and process efficiency.

Sustainable Synthetic Methodologies

The use of DIPT in asymmetric catalysis, such as the Sharpless epoxidation, contributes to sustainable synthesis by enabling the production of desired enantiomers directly, reducing the need for classical resolution techniques that often involve separating unwanted stereoisomers and generating more waste tandfonline.comrsc.org. Asymmetric synthesis, in general, is a key aspect of green chemistry as it aims to synthesize only the desired product isomer, minimizing the formation of byproducts tandfonline.com.

While the Sharpless epoxidation itself involves stoichiometric or catalytic amounts of reagents, the efficiency in achieving high enantioselectivity reduces downstream purification steps, which can be resource-intensive and generate waste. The ability to control stereochemistry at the synthesis stage is inherently more sustainable than separating enantiomers after a racemic synthesis.

Furthermore, research into greener approaches for chiral separation has explored the use of DIPT as a chiral selector in techniques like enantioselective liquid-liquid extraction (ELLE) using deep eutectic systems (DESs) rsc.org. These systems are being investigated as more eco-friendly and cost-effective alternatives to traditional methods that may use large amounts of solvents rsc.org.

Efficiency and Cost-Effectiveness in Industrial Processes

While some applications might require specific handling or reaction conditions, the efficiency gained in terms of product yield, purity, and reduced waste generation contributes to the economic viability and sustainability of processes utilizing this compound for asymmetric synthesis chemimpex.comchemimpex.com.

Future Research Directions and Emerging Trends

Development of New Diisopropyl Tartrate-Based Catalytic Systems

Future research aims to develop novel catalytic systems incorporating this compound, moving beyond the traditional titanium-DIPT complex used in Sharpless epoxidation. Investigations are exploring the modification of DIPT or its integration with other metals and organic moieties to create catalysts with enhanced activity, selectivity, and broader substrate scope. For instance, studies are examining supported chiral catalysts where DIPT-metal complexes are immobilized on solid supports like MCM-41 to improve recyclability and potentially enhance catalytic performance in reactions like styrene (B11656) epoxidation. researchgate.netbohrium.com The exploration of DIPT in combination with different metal centers, such as tantalum, for asymmetric transformations represents another avenue of future research. researchgate.net The design of dinuclear or multinuclear metal complexes featuring DIPT as a bridging or chelating ligand is also an area of interest, seeking to exploit cooperative effects between metal centers for improved catalytic efficiency and enantioselectivity. researchgate.net

Integration of this compound in Multicomponent Reactions

The integration of this compound into multicomponent reactions (MCRs) is an emerging trend. MCRs offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single step. nih.gov Future research will focus on designing MCRs where DIPT acts as a chiral controller or ligand to induce asymmetry in the formation of complex molecules. This could involve developing new DIPT-catalyzed or DIPT-mediated multicomponent reactions for the synthesis of chiral building blocks relevant to pharmaceuticals, agrochemicals, or materials science. nih.govuc.pt Exploring the compatibility of DIPT-based catalytic systems with the diverse functional groups and reaction conditions inherent in MCRs will be a key challenge and focus of future work.

Exploration of this compound in Novel Asymmetric Transformations

Beyond its established role in epoxidation and dihydroxylation, future research is directed towards exploring the utility of this compound in a wider range of asymmetric transformations. This includes investigating DIPT as a chiral ligand or auxiliary in reactions such as asymmetric additions to carbonyl compounds and imines, jst.go.jpresearchgate.net asymmetric cyclopropanation, researchgate.net and asymmetric reductions. researchgate.netpnas.org The use of DIPT-modified organoboronates in asymmetric allylboration and crotylboration reactions is another area of ongoing research, demonstrating its potential in stereoselective carbon-carbon bond formation. researchgate.netacs.org Future studies will aim to uncover new reaction classes where the unique structural and electronic properties of DIPT can be exploited to achieve high levels of enantiocontrol.

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of improved catalysts and reaction conditions. Future research will increasingly utilize advanced spectroscopic techniques for in situ mechanistic studies. Techniques such as in situ NMR spectroscopy, beilstein-journals.orgbeilstein-journals.org IR spectroscopy, and potentially more advanced methods like operando spectroscopy, will be employed to probe the active catalytic species, reaction intermediates, and transition states in DIPT-catalyzed reactions. researchgate.net These studies will provide valuable insights into the role of DIPT in chiral recognition and catalysis at the molecular level, guiding the development of more efficient and selective processes.

Computational Design of Tailored DIPT-Catalysts

Computational chemistry and molecular modeling are expected to play an increasingly significant role in the design of tailored DIPT-based catalysts. Future research will leverage computational methods, such as Density Functional Theory (DFT), to predict the structures, stabilities, and reactivities of DIPT-metal complexes and their interactions with substrates and transition states. This will enable the in silico screening of potential DIPT derivatives and catalyst architectures, accelerating the discovery of novel and highly efficient catalytic systems for specific asymmetric transformations. researchgate.net Computational studies can also help elucidate complex reaction mechanisms and identify key factors influencing enantioselectivity, complementing experimental investigations.

Sustainable and Scalable Production of this compound and its Derivatives

Ensuring the sustainable and scalable production of this compound and its derivatives is a critical future research direction. This involves exploring greener synthesis routes, potentially utilizing biocatalytic approaches or continuous flow processes to minimize waste generation and energy consumption. ontosight.airsc.org Research will also focus on developing efficient methods for the recovery and recycling of DIPT and the metal catalysts used in conjunction with it. bohrium.com Furthermore, the exploration of biomass-derived feedstocks for the production of tartaric acid, the precursor to DIPT, aligns with the broader goals of sustainable chemistry. rsc.org Developing cost-effective and environmentally friendly manufacturing processes will be essential for the widespread application of DIPT in various industries.

Q & A

Q. What is the primary role of diisopropyl tartrate (DIPT) in asymmetric catalysis?

DIPT is a chiral ligand widely used in enantioselective epoxidation reactions, particularly in the Katsuki-Sharpless epoxidation . It coordinates with titanium(IV) isopropoxide (Ti(OiPr)₄) to form a chiral titanium-tartrate complex, enabling stereocontrol during the epoxidation of allylic alcohols. The reaction achieves high enantiomeric excess (e.g., 82–95% ee) by discriminating between prochiral faces of the substrate .

Key Methodological Steps :

Q. How should DIPT be stored to maintain its efficacy in chiral synthesis?

DIPT is hygroscopic and prone to hydrolysis, which degrades its chiral integrity. Store under inert gas (N₂/Ar) in sealed containers at −20°C (powder) or −80°C (solutions). Pre-dry solvents (e.g., CH₂Cl₂) over molecular sieves before use .

Q. What analytical techniques are used to confirm enantiomeric excess (ee) in DIPT-mediated reactions?

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., Chiralpak AD-H).

- Polarimetry : Compare optical rotations with known standards.

- NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) resolve enantiomers .

Advanced Research Questions

Q. How does solvent choice impact enantioselectivity in DIPT-catalyzed reactions?

Q. What strategies mitigate competing regioselectivity in DIPT-mediated hetero-Diels–Alder reactions?

Competing regioselectivity arises in nitroso-Diels–Alder reactions with acyclic dienes. To suppress this:

- Use bulky tartrate esters (e.g., di-tert-butyl tartrate) to sterically direct substrate binding.

- Add 4Å molecular sieves to maintain anhydrous conditions, critical for reproducibility (83–92% ee) .

Q. How can substrate branching influence stereochemical outcomes in DIPT-based epoxidation?

α-Branched aldehydes exhibit reduced enantioselectivity due to steric hindrance. For example:

- Linear aldehydes: Achieve >90% ee.

- α-Monobranched aldehydes: ee drops to 72–85% .

- Solution : Optimize catalyst loading (e.g., 10 mol% Ti(OiPr)₄ + 12 mol% DIPT) and lower reaction temperature (−78°C) .

Troubleshooting & Optimization

Q. Why do some DIPT-mediated reactions yield racemic mixtures despite optimal conditions?

Common causes include:

- Moisture contamination : Hydrolyzes the titanium-tartrate complex. Always pre-dry solvents and reagents.

- Substrate impurities : Trace prochiral contaminants disrupt stereocontrol. Purify substrates via column chromatography before use .

Q. How to recover DIPT from reaction mixtures for reuse?

- Liquid-liquid extraction : Partition between ethyl acetate and brine.

- Distillation : Recover DIPT (bp 275°C) under reduced pressure (152°C at 10 mmHg) .

Emerging Applications

Q. Can DIPT be integrated into stereodivergent syntheses of complex terpenes?

Yes. In the synthesis of (−)-epiglobulol, DIPT enabled a key epoxidation step (88% yield, 82% ee), followed by stereospecific cyclization via gold(I) catalysis .

Q. What advancements exist in DIPT’s use for fluorinated compound synthesis?

DIPT-derived epoxides are precursors to fluorinated analogs. For example:

- Epoxide 5 (from methyl ricinoleate) was converted to fluoro-derivative 16 via silylation and DAST fluorination (72% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.